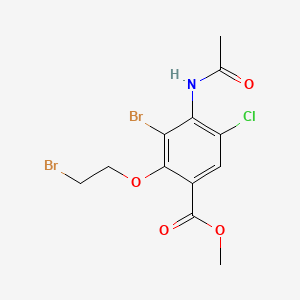

Methyl 4-acetamido-3-bromo-2-(2-bromoethoxy)-5-chlorobenzoate

Description

Properties

IUPAC Name |

methyl 4-acetamido-3-bromo-2-(2-bromoethoxy)-5-chlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12Br2ClNO4/c1-6(17)16-10-8(15)5-7(12(18)19-2)11(9(10)14)20-4-3-13/h5H,3-4H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSGQFQSRBCHDNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C(=C1Br)OCCBr)C(=O)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12Br2ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101136300 | |

| Record name | Benzoic acid, 4-(acetylamino)-3-bromo-2-(2-bromoethoxy)-5-chloro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101136300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

748788-39-8 | |

| Record name | Benzoic acid, 4-(acetylamino)-3-bromo-2-(2-bromoethoxy)-5-chloro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=748788-39-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 4-(acetylamino)-3-bromo-2-(2-bromoethoxy)-5-chloro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101136300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 4-(acetylamino)-3-bromo-2-(2-bromoethoxy)-5-chloro-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.505 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Detailed Preparation Steps and Reaction Conditions

| Step | Reaction Type | Reagents and Conditions | Notes |

|---|---|---|---|

| 1. Halogenation | Aromatic halogenation | Bromine (Br₂), Chlorine (Cl₂) or N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS) in solvents like DMF, temperature controlled (−10°C to 20°C) | Selective halogenation at positions 3 (Br) and 5 (Cl) on the benzoate ring. |

| 2. Acetylation | Acetamido group formation | Acetic anhydride (CH₃CO)₂O or acetyl chloride (CH₃COCl), base catalysts, aprotic solvents | Converts amino group to acetamido, protecting against side reactions. |

| 3. Etherification | Nucleophilic substitution | 2-bromoethanol (BrCH₂CH₂OH), base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), polar aprotic solvents like DMF or DCM | Introduces 2-(2-bromoethoxy) substituent via SN2 reaction; phase-transfer catalysts may be used to improve yield. |

Reaction Mechanisms and Optimization Strategies

- Halogenation: Utilizes electrophilic aromatic substitution. NBS and NCS are preferred for regioselective bromination and chlorination, respectively, under mild conditions to minimize polyhalogenation.

- Acetylation: The amino group is acetylated to form the acetamido moiety, enhancing the compound’s stability and modulating reactivity.

- Etherification: The 2-bromoethoxy substituent is introduced by reacting the phenolic hydroxyl intermediate with 2-bromoethanol under basic conditions, favoring substitution over elimination.

Optimization includes:

- Use of protecting groups (e.g., tert-butyldimethylsilyl) to prevent side reactions during etherification.

- Adjusting base strength and solvent polarity to maximize substitution efficiency.

- Employing phase-transfer catalysts to enhance bromide ion availability.

Industrial Production Considerations

For large-scale synthesis, continuous flow reactors and automated systems are employed to improve yield, reproducibility, and safety. Reaction parameters such as temperature, reagent stoichiometry, and reaction time are optimized to minimize impurities and maximize purity.

Data Table: Stock Solution Preparation (Molarity and Volume Calculations)

| Amount of Compound | 1 mg | 5 mg | 10 mg |

|---|---|---|---|

| 1 mM Solution | 2.3284 mL | 11.642 mL | 23.284 mL |

| 5 mM Solution | 0.4657 mL | 2.3284 mL | 4.6568 mL |

| 10 mM Solution | 0.2328 mL | 1.1642 mL | 2.3284 mL |

Note: Molecular weight = 429.49 g/mol used for calculations.

Research Findings and Case Studies

Case Study 1: Prucalopride Synthesis

The compound serves as a key intermediate. Optimized halogenation and etherification steps resulted in improved yields and purity, critical for pharmaceutical-grade material.Case Study 2: Antimicrobial Activity Screening

Preliminary studies indicate potential antimicrobial properties, suggesting that halogen substituents contribute to bioactivity. This opens avenues for derivative synthesis and biological testing.

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Key Differences | Applications |

|---|---|---|---|

| Methyl 4-Amino-2-(2-Bromoethoxy)-5-Chlorobenzoate | C₁₀H₁₀BrClNO₃ | Lacks acetamido group and 3-bromo substituent | Intermediate in prucalopride synthesis |

| Methyl 4-Acetamido-3-Bromo-5-Chloro-2-Hydroxybenzoate | C₁₀H₉BrClNO₄ | Hydroxyl group replaces 2-bromoethoxy | Different reactivity and solubility |

| Methyl 4-Acetamido-5-Chloro-2-Methoxybenzoate | C₁₁H₁₂ClNO₄ | Methoxy substituent instead of bromoethoxy, no bromine atoms | Used in structure-activity relationship studies |

Notes on Related Preparation Methods

- Chlorination of methyl 4-acetamido-2-methoxybenzoate using N-chlorosuccinimide in DMF at 45–60°C yields methyl 4-acetamido-5-chloro-2-methoxybenzoate with high purity and yield (~78%).

- Acetylation reagents include acetic anhydride or acetyl chloride, with acetic anhydride preferred for safety and environmental reasons.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-acetamido-3-bromo-2-(2-bromoethoxy)-5-chlorobenzoate can undergo various chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted by other nucleophiles under appropriate conditions.

Reduction Reactions: The compound can be reduced to remove halogen atoms or modify functional groups.

Oxidation Reactions: Oxidation can lead to the formation of different functional groups or degradation of the compound.

Common Reagents and Conditions

Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while reduction may lead to the removal of halogen atoms.

Scientific Research Applications

Chemical Synthesis

Methyl 4-acetamido-3-bromo-2-(2-bromoethoxy)-5-chlorobenzoate is primarily used as an intermediate in the synthesis of pharmaceuticals, particularly prucalopride, a medication for chronic constipation. The synthesis involves several steps, including halogenation, acetylation, and etherification:

| Step | Reaction Type | Reagents Used |

|---|---|---|

| Halogenation | Introduction of bromine/chlorine | Br₂, Cl₂ |

| Acetylation | Formation of acetamido group | Acetic anhydride or acetyl chloride |

| Etherification | Introduction of bromoethoxy group | 2-bromoethanol with K₂CO₃ |

Biological Applications

Research has indicated that this compound exhibits potential biological activity, which is crucial for its role in drug development.

Antimicrobial Properties

Studies have suggested that methyl 4-acetamido-3-bromo-2-(2-bromoethoxy)-5-chlorobenzoate may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.

Anticancer Activity

Preliminary findings indicate that this compound could interact with specific molecular targets involved in cancer pathways. Further research is needed to elucidate its mechanism of action and efficacy.

Pharmaceutical Applications

As an impurity profiling agent for prucalopride, this compound is essential for ensuring the quality and safety of pharmaceutical formulations. It is utilized in:

- Quality Control : Monitoring impurities during the synthesis of prucalopride.

- Regulatory Compliance : Assisting in the filing of Abbreviated New Drug Applications (ANDA) with the FDA.

Industrial Applications

In addition to its pharmaceutical uses, methyl 4-acetamido-3-bromo-2-(2-bromoethoxy)-5-chlorobenzoate serves as a precursor in the production of specialty chemicals and materials.

Case Study 1: Synthesis of Prucalopride

A study demonstrated the efficiency of using methyl 4-acetamido-3-bromo-2-(2-bromoethoxy)-5-chlorobenzoate as a key intermediate in synthesizing prucalopride. The reaction conditions were optimized to enhance yield and purity, affirming the compound's significance in pharmaceutical chemistry.

Case Study 2: Antimicrobial Testing

In vitro tests conducted on various bacterial strains revealed that this compound exhibited notable antimicrobial activity, suggesting potential therapeutic applications in treating infections resistant to conventional antibiotics.

Mechanism of Action

The mechanism of action of Methyl 4-acetamido-3-bromo-2-(2-bromoethoxy)-5-chlorobenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of multiple functional groups allows it to engage in various interactions, contributing to its overall effect.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound’s unique substituent pattern distinguishes it from analogs. Below is a detailed comparison with three closely related derivatives:

Methyl 4-Amino-2-(2-Bromoethoxy)-5-Chlorobenzoate (CAS N/A)

- Molecular Formula: C₁₀H₁₀BrClNO₃

- Molecular Weight : 306.55 g/mol

- Key Differences: Lacks the acetamido group at position 4 (replaced by an amino group). Missing the bromine at position 3.

- Applications : Serves as a precursor in prucalopride synthesis but exhibits reduced steric hindrance and altered reactivity due to the absence of the 3-bromo and acetamido groups .

Methyl 4-Acetamido-3-Bromo-5-Chloro-2-Hydroxybenzoate (CAS 232941-14-9)

- Molecular Formula: C₁₀H₉BrClNO₄

- Molecular Weight : 322.54 g/mol

- Key Differences :

- Replaces the 2-(2-bromoethoxy) group with a hydroxyl group at position 2.

- Simpler structure with fewer halogen atoms.

- Properties: Higher density (1.725 g/cm³) and lower molecular weight compared to the target compound.

Methyl 4-Acetamido-5-Chloro-2-Methoxybenzoate (CAS N/A)

- Molecular Formula: C₁₁H₁₂ClNO₄

- Molecular Weight : 257.67 g/mol

- Key Differences: Substitutes methoxy for 2-bromoethoxy at position 2. No bromine atoms, reducing halogen-related toxicity.

- Applications : Used in studies exploring structure-activity relationships (SAR) of benzoate derivatives, highlighting the role of halogens in bioactivity .

Data Table: Structural and Physical Properties Comparison

Research Findings and Functional Implications

- Reactivity : The 2-bromoethoxy group in the target compound facilitates nucleophilic substitution reactions, a feature absent in the hydroxy and methoxy analogs .

- Synthetic Utility : The target compound’s halogen density makes it a versatile intermediate for further functionalization, whereas the methoxy analog is more stable but less reactive .

Notes on Discrepancies and Limitations

- Molecular Formula Conflict: cites the formula as C₁₅H₁₄Br₂ClNO₄, conflicting with the CAS-registered C₁₂H₁₂Br₂ClNO₄ . The latter is confirmed via authoritative supplier data .

- Hazard Data : Pharos lists hazard assessments for the target compound, but detailed toxicity profiles require proprietary access .

Biological Activity

Methyl 4-acetamido-3-bromo-2-(2-bromoethoxy)-5-chlorobenzoate, also known as Prucalopride Impurity, is a chemical compound with the molecular formula and a molecular weight of 429.49 g/mol. This compound is primarily recognized for its role as an intermediate in the synthesis of prucalopride, a medication used to treat chronic constipation. Understanding its biological activity is crucial for assessing its potential therapeutic implications and safety profile.

Chemical Structure

The structure of methyl 4-acetamido-3-bromo-2-(2-bromoethoxy)-5-chlorobenzoate includes multiple halogen substituents and an acetamido group, which may influence its biological interactions. The presence of bromine and chlorine atoms can enhance lipophilicity, potentially affecting the compound's absorption and distribution in biological systems.

Pharmacological Properties

Toxicological Profile

The safety data indicates that the compound may pose certain risks:

- Hazard Statements : It has been classified under GHS07 with warnings related to skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) .

- Precautionary Measures : Users are advised to avoid contact with skin and eyes and to use appropriate personal protective equipment when handling the compound .

Synthesis and Impurity Analysis

Research has focused on the synthesis pathways of prucalopride and its impurities, including methyl 4-acetamido-3-bromo-2-(2-bromoethoxy)-5-chlorobenzoate. A study published in the Journal of Organic Chemistry detailed synthetic routes that yield this compound as a byproduct during the production of prucalopride .

Efficacy Studies

Although specific efficacy studies on methyl 4-acetamido-3-bromo-2-(2-bromoethoxy)-5-chlorobenzoate are scarce, investigations into prucalopride have shown significant improvements in bowel movement frequency among patients with chronic constipation . The implications of impurities like methyl 4-acetamido-3-bromo-2-(2-bromoethoxy)-5-chlorobenzoate on the overall therapeutic efficacy remain an area for further research.

Comparative Analysis

| Property | Methyl 4-Acetamido-3-Bromo-2-(2-Bromoethoxy)-5-Chlorobenzoate | Prucalopride |

|---|---|---|

| Molecular Formula | C12H12Br2ClNO4 | C18H22ClN3O3S |

| Molecular Weight | 429.49 g/mol | 396.89 g/mol |

| Mechanism of Action | Serotonin receptor agonist (impurity) | Selective serotonin receptor agonist |

| Therapeutic Use | Intermediate in prucalopride synthesis | Treatment for chronic constipation |

| Safety Classification | GHS07 (Warning) | Generally well-tolerated |

Q & A

Basic Question: What are the critical considerations for designing a synthesis route for Methyl 4-acetamido-3-bromo-2-(2-bromoethoxy)-5-chlorobenzoate?

Methodological Answer:

- Stepwise Functionalization : Begin with esterification of the benzoic acid core, followed by sequential halogenation (bromination/chlorination) and acetamido group introduction. Use regioselective bromination agents like NBS (N-bromosuccinimide) to minimize side reactions .

- Protecting Groups : Protect reactive hydroxyl or amino groups during bromoethyl ether formation. For example, use tert-butyldimethylsilyl (TBS) groups to prevent undesired alkylation .

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of intermediates, as noted in analogous bromoethylation reactions .

Advanced Question: How can researchers address low yields during the introduction of the 2-bromoethoxy substituent?

Methodological Answer:

- Mechanistic Analysis : Evaluate competing elimination pathways (e.g., dehydrohalogenation) using kinetic studies. Adjust base strength (e.g., Cs₂CO₃ over K₂CO₃) to favor substitution over elimination .

- Catalytic Optimization : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve bromide ion availability in biphasic systems .

- Byproduct Characterization : Use LC-MS or GC-MS to identify side products (e.g., di-brominated derivatives) and refine stoichiometry .

Structural Characterization

Basic Question: Which spectroscopic techniques are essential for confirming the structure of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., acetamido at C4, bromoethoxy at C2). Compare chemical shifts with similar benzoates (δ ~2.1 ppm for acetamido methyl ).

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ at m/z 322.54 (C₁₀H₉BrClNO₄) .

- Elemental Analysis : Validate halogen content (Br, Cl) via combustion analysis .

Advanced Question: How can conflicting NMR data (e.g., unexpected splitting patterns) be resolved?

Methodological Answer:

- Solvent Effects : Re-run experiments in deuterated DMSO to assess hydrogen bonding or aggregation .

- Dynamic NMR : Perform variable-temperature NMR to identify conformational exchange in the bromoethoxy chain .

- X-ray Crystallography : Resolve ambiguities by determining the crystal structure, as done for related brominated benzoates .

Reactivity and Stability

Basic Question: What factors influence the hydrolytic stability of the methyl ester group under physiological conditions?

Methodological Answer:

Advanced Question: How does the bromoethoxy group affect regioselectivity in nucleophilic aromatic substitution (NAS) reactions?

Methodological Answer:

- Electrophilicity Mapping : Use DFT calculations to predict electron-deficient positions (e.g., C3 bromine directs NAS to C5 chlorine) .

- Competitive Experiments : React with amines (e.g., piperidine) to quantify substitution at C5 vs. C3. Monitor via ¹H NMR .

Biological Activity

Basic Question: What structural features suggest potential pharmaceutical applications for this compound?

Methodological Answer:

Advanced Question: How can the compound be modified to enhance antibacterial activity while reducing cytotoxicity?

Methodological Answer:

- SAR Studies : Synthesize analogs replacing bromoethoxy with methoxy or ethoxy groups. Test against Gram-positive/negative bacteria .

- Cytotoxicity Profiling : Use MTT assays on mammalian cell lines (e.g., HEK293) to correlate substituent size/charge with toxicity .

Safety and Handling

Basic Question: What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

Advanced Question: How should researchers mitigate risks from brominated byproducts during synthesis?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.